Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexane, featuring a carboxylate ester group and a ketone group. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base, such as sodium methoxide. This reaction leads to the formation of a cyclic intermediate, which is then subjected to further cyclization and esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-oxocyclohexane-1-carboxylate involves its reactivity as a 1,3-dicarbonyl compound. The compound can undergo enolization, forming enolate ions that participate in various nucleophilic addition and substitution reactions. These reactions are facilitated by the presence of the ester and ketone functional groups, which stabilize the intermediate species .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxocyclohexanecarboxylate
- Ethyl 4-methyl-2-cyclohexanone-1-carboxylate
- Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester)
Uniqueness
Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .
Biological Activity
Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is an organic compound classified as a carboxylic acid ester. Its molecular formula is C9H14O3, with a molecular weight of approximately 170.21 g/mol. The compound features a cyclohexane ring, a ketone group, and an ethyl ester functional group, making it a versatile structure in organic synthesis. While specific biological activity data for this compound is limited, understanding its potential pharmacological properties can be derived from the behavior of structurally similar compounds.
Potential Biological Activities
While direct studies on the biological activity of this compound are scarce, compounds with similar structures have exhibited notable pharmacological properties. For instance, derivatives of cyclohexane carboxylates have been investigated for their interactions with various biological targets, potentially influencing metabolic pathways or serving as intermediates in drug synthesis .
Table 1: Comparison of Biological Activities of Related Compounds
Case Studies and Research Findings
- Enantioselective Reactions : Research has shown that compounds structurally similar to this compound can undergo enantioselective reactions when reacted with nitroalkenes. This suggests that such compounds may play a role in asymmetric synthesis, which is crucial in medicinal chemistry .
- Antiproliferative Activity : A study on alkylated psoralens demonstrated that structural modifications significantly impacted their biological activity. The necessity of specific functional groups for maintaining antiproliferative effects was highlighted, indicating that similar considerations may apply to this compound .
- Pharmacological Implications : Although direct empirical studies on this compound are lacking, its structural analogs have been explored for their potential to interact with metabolic pathways and serve as precursors in drug development .
Synthesis and Applications
The synthesis of this compound typically involves straightforward chemical transformations that allow for further exploration of its reactivity and potential applications in organic synthesis. Its utility extends to both academic research and industrial applications, particularly in the development of new pharmaceuticals.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2-methyl-5-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h7,9H,3-6H2,1-2H3 |
InChI Key |
NFYIJYQWAIPFAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)CCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.